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Comparative Potency of TAK-285 Derivatives

CAS No.: 871026-44-7

The table below summarizes the key experimental data for the most active TAK-285 derivatives (9a-h) from

the 2023 study, including their kinase inhibition and anti-proliferative activity [1].

EGFR HER2 IC50
. . IC50 .
Kinase Kinase . against
o e against
Compound Structure Inhibition Inhibition 22RV1
PC3 Cell .
(%) at 10 (%) at 10 . Cell Line
Line (nM)
pM pM (nM)
9a 3-chloro-4-(3,4- 94.25 80.30 Information  Information
dichlorophenoxy)aniline linker missing missing
[1]
9b 3-chloro-4-(3,4- 92.45 77.58 Information  Information
dichlorophenoxy)aniline linker missing missing
[1]
9c 3-chloro-4-(3,4- 90.11 69.83 Information  Information
dichlorophenoxy)aniline linker missing missing

[1]
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3-chloro-4-(3,4-
dichlorophenoxy)aniline linker

[1]

3-chloro-4-(3-
(trifluoromethyl)phenoxy)aniline
linker [1]

3-chloro-4-(3-
(trifluoromethyl)phenoxy)aniline
linker [1]

3-chloro-4-(3-
(trifluoromethyl)phenoxy)aniline
linker [1]

3-chloro-4-(3-
(trifluoromethyl)phenoxy)aniline
linker [1]

Original compound [1]

Broad-spectrum kinase
inhibitor [1]

Key Findings on Compound 9f:
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e Potency: Demonstrated superior EGFR inhibition with an IC50 of 2.3 nM, reported as 10-fold more
potent than TAK-285 and 38-fold more potent than staurosporine [1].

e Selectivity: Showed a high selectivity profile in a small kinase panel, indicating specific targeting of
EGFR/HER2 [1].

e Cellular Activity: The entire series (9a-h) exhibited potent anti-proliferative effects with low
nanomolar IC50 values against prostate carcinoma cell lines PC3 (1.0-7.3 nM) and 22RV1 (0.8-2.8

© 2026 Smolecule. All rights reserved.

2/6

Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC10132233/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10132233/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10132233/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10132233/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10132233/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10132233/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10132233/
https://www.smolecule.com/products/s547969?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10132233/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10132233/
https://www.smolecule.com/products/s547969?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing

nM) [1].

Detailed Experimental Protocols

The biological data in the table above were generated using the following standardized experimental methods

[1]:

¢ Kinase Inhibition Assay: Conducted using the "HotSpotSM" assay. Kinase activity was measured
with 10 pM ATP concentration. The results are expressed as the % remaining kinase activity

compared to a DMSO vehicle control. The percentage of inhibition was calculated from this value.

o Anti-proliferative Assay (Cytotoxicity): The half-maximal inhibitory concentration (IC50) was
determined against two human prostate carcinoma cell lines, PC3 and 22RV1. The values represent the

compound concentration required to inhibit cell proliferation by 50%.

e Mechanism Confirmation: For the most promising compound (9f), further studies including cell
cycle analysis, apoptotic induction, molecular docking, molecular dynamics, and MM-GBSA
(Molecular Mechanics Generalized Born Surface Area) calculations were performed. These

confirmed its mechanism as a dual EGFR/HER?2 inhibitor that effectively halts cancer cell proliferation

[1].

EGFR/HER2 Signhaling and Drug Action

The following diagram illustrates the signaling pathway targeted by TAK-285 derivatives and their

mechanism of action.
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This visual representation shows how TAK-285 derivatives like 9f function as ATP-competitive inhibitors,

blocking the signaling cascade that leads to cancer cell growth [1].
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Interpretation and Further Research

The 2023 study establishes that the 3-chloro-4-(3-(trifluoromethyl)phenoxy)aniline moiety is crucial for
high EGFR potency. Compound 9f is the standout candidate from this series due to its balanced potency and

selectivity [1].
e Comparative Context: While other research identifies potential HER2 inhibitors like axitinib and

prunetin through computational studies [2], the TAK-285 derivatives from the 2023 study are backed
by extensive experimental data including synthesis, kinase assays, and cellular anti-proliferative tests

[1].
¢ Research Applications: This data is valuable for guiding the selection of compounds for further in
vivo studies or as a benchmark for designing new dual EGFR/HER2 inhibitors.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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